3-[(3-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
3-[(3-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic carboxamide derivative featuring a norbornene core substituted with a 3-chlorophenyl carbamoyl group. Its molecular formula is C₁₅H₁₂ClNO₃, with a molecular weight of 289.71 g/mol.
Synthetic routes often involve coupling 5-norbornene-2-carboxylic acid derivatives with substituted anilines. For example, 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(3-chlorophenyl)urea (4c), a related urea analog, was synthesized via reaction of bicyclo[2.2.1]hept-5-en-2-yl isocyanate with 3-chloroaniline .
Properties
CAS No. |
313062-62-3 |
|---|---|
Molecular Formula |
C15H14ClNO3 |
Molecular Weight |
291.73 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H14ClNO3/c16-10-2-1-3-11(7-10)17-14(18)12-8-4-5-9(6-8)13(12)15(19)20/h1-5,7-9,12-13H,6H2,(H,17,18)(H,19,20) |
InChI Key |
COXGMHOTCMIWCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC(=CC=C3)Cl)C(=O)O |
solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Starting Material:
Reaction: The compound undergoes a carbamoylation reaction with 3-chloroaniline to form the desired product.
Conditions: The reaction typically occurs under reflux in an appropriate solvent (e.g., chloroform or dichloromethane) with a base (such as triethylamine) as a catalyst.
Industrial Production: While not widely produced industrially, research laboratories synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can participate in various reactions, including
Common Reagents: Triethylamine, 3-chloroaniline, and appropriate solvents.
Major Products: The primary product is the target compound itself.
Scientific Research Applications
Mechanism of Action
Targets: The compound’s effects likely involve interactions with cellular proteins or enzymes.
Pathways: Further studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the carbamoyl phenyl group or modifications to the bicyclic core. These changes influence lipophilicity, solubility, and biological activity.
Table 1: Comparison of Key Analogs
*Calculated or estimated logP values based on HPLC data or structural analogs .
Biological Activity
3-[(3-Chlorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H14ClNO3 |
| Molecular Weight | 287.73 g/mol |
| LogP | 2.8359 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 52.58 Ų |
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorophenylethylamine with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid chloride, often facilitated by a base such as triethylamine to form the carbamoyl linkage .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity can lead to modulation of various biochemical pathways, making it a candidate for therapeutic applications.
Pharmacological Properties
Research indicates that this compound exhibits potential anti-inflammatory and analgesic effects, which are critical for pain management and treatment of inflammatory diseases .
Anti-inflammatory Activity
A study demonstrated that derivatives of bicyclic compounds, including the target compound, showed significant inhibition of inflammatory markers in vitro. The mechanism was proposed to involve the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Analgesic Effects
In animal models, administration of the compound resulted in a notable reduction in pain response, comparable to standard analgesics like ibuprofen. The analgesic effect was linked to its interaction with pain receptors, suggesting a potential role in pain management therapies .
Applications in Medicinal Chemistry
The unique structure of this compound makes it a valuable scaffold in drug design:
- Biochemical Probes : Its ability to modulate enzyme activity positions it as a useful tool for studying biochemical pathways.
- Therapeutic Agents : The compound's anti-inflammatory and analgesic properties suggest potential development as a therapeutic agent for chronic pain and inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
